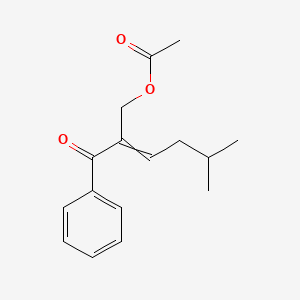
2-Benzoyl-5-methylhex-2-en-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoyl-5-methylhex-2-en-1-yl acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoyl group, a methyl group, and an acetate group attached to a hexene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-5-methylhex-2-en-1-yl acetate can be achieved through several synthetic routes. One common method involves the esterification of 2-Benzoyl-5-methylhex-2-en-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts such as sulfuric acid or phosphoric acid can enhance the reaction rate and improve the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-5-methylhex-2-en-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
2-Benzoyl-5-methylhex-2-en-1-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Benzoyl-5-methylhex-2-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Benzoyl-5-methylhex-2-en-1-ol: Similar structure but with an alcohol group instead of an acetate group.
2-Benzoyl-5-methylhex-2-en-1-yl benzoate: Similar structure but with a benzoate group instead of an acetate group.
Uniqueness
2-Benzoyl-5-methylhex-2-en-1-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Properties
CAS No. |
824959-98-0 |
|---|---|
Molecular Formula |
C16H20O3 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
(2-benzoyl-5-methylhex-2-enyl) acetate |
InChI |
InChI=1S/C16H20O3/c1-12(2)9-10-15(11-19-13(3)17)16(18)14-7-5-4-6-8-14/h4-8,10,12H,9,11H2,1-3H3 |
InChI Key |
PHYPGUHOIGOFOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC=C(COC(=O)C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















